4,4'-Azoxydibenzoic acid
Overview
Description
Benzoic acid, 4,4’-azoxybis- is an organic compound with the molecular formula C14H10N2O5. It is also known as 4,4’-azoxydibenzoic acid. This compound is characterized by the presence of two benzoic acid moieties connected by an azoxy group. It is a significant compound in the field of organic chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzoic acid, 4,4’-azoxybis- typically involves the reaction of 4-nitrobenzoic acid with sodium hydroxide, followed by reduction with zinc dust and hydrochloric acid to form 4,4’-azoxybenzoic acid . Another method involves the condensation reaction of 4-chlorobenzoic acid and 4-hydroxybenzoic acid in the presence of an acid-binding agent and a polar high-boiling point solvent at temperatures ranging from 140°C to 280°C .
Industrial Production Methods
Industrial production methods for benzoic acid, 4,4’-azoxybis- are similar to the synthetic routes but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4’-azoxybis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azoxy group to an azo or hydrazo group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust and hydrochloric acid are commonly used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Azo or hydrazo compounds
Substitution: Halogenated or nitrated benzoic acids
Scientific Research Applications
Benzoic acid, 4,4’-azoxybis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of benzoic acid, 4,4’-azoxybis- involves its interaction with various molecular targets and pathways. The azoxy group can undergo redox reactions, influencing cellular redox states and signaling pathways. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Benzoic acid, 4,4’-azoxybis- can be compared with other similar compounds such as:
- 4,4’-Azobisbenzoic acid
- 4,4’-Azoxybenzenedicarboxylic acid
- 4,4’-Azoxybenzoic acid
These compounds share structural similarities but differ in their functional groups and reactivity. Benzoic acid, 4,4’-azoxybis- is unique due to its specific azoxy linkage, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
(4-carboxyphenyl)-(4-carboxyphenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(18)9-1-5-11(6-2-9)15-16(21)12-7-3-10(4-8-12)14(19)20/h1-8H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVHVGJGLOEEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=[N+](C2=CC=C(C=C2)C(=O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883446 | |
Record name | Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582-69-4, 115325-88-7 | |
Record name | 4,4'-Azoxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4′-Azoxybenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYA4B4PDJ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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